1-Cinnamoyl-2-methyl-5,6-methylenedioxy-3-indolylacetic acid
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Overview
Description
1-Cinnamoyl-2-methyl-5,6-methylenedioxy-3-indolylacetic acid is a synthetic compound belonging to the indole derivative family Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
The synthesis of 1-Cinnamoyl-2-methyl-5,6-methylenedioxy-3-indolylacetic acid typically involves several steps, starting from readily available precursors. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . Subsequent functionalization steps introduce the cinnamoyl and methylenedioxy groups. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-Cinnamoyl-2-methyl-5,6-methylenedioxy-3-indolylacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce new functional groups onto the indole ring.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to enhance reaction rates and selectivity. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cinnamoyl-2-methyl-5,6-methylenedioxy-3-indolylacetic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-Cinnamoyl-2-methyl-5,6-methylenedioxy-3-indolylacetic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar compounds to 1-Cinnamoyl-2-methyl-5,6-methylenedioxy-3-indolylacetic acid include other indole derivatives such as indole-3-acetic acid and bisindolylmaleimides. These compounds share structural similarities but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for chemists, biologists, and medical researchers alike.
Properties
CAS No. |
37646-31-4 |
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Molecular Formula |
C21H17NO5 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[6-methyl-5-[(Z)-3-phenylprop-2-enoyl]-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid |
InChI |
InChI=1S/C21H17NO5/c1-13-15(10-21(24)25)16-9-18-19(27-12-26-18)11-17(16)22(13)20(23)8-7-14-5-3-2-4-6-14/h2-9,11H,10,12H2,1H3,(H,24,25)/b8-7- |
InChI Key |
BAOWVODWXXCRBH-FPLPWBNLSA-N |
Isomeric SMILES |
CC1=C(C2=CC3=C(C=C2N1C(=O)/C=C\C4=CC=CC=C4)OCO3)CC(=O)O |
Canonical SMILES |
CC1=C(C2=CC3=C(C=C2N1C(=O)C=CC4=CC=CC=C4)OCO3)CC(=O)O |
Origin of Product |
United States |
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